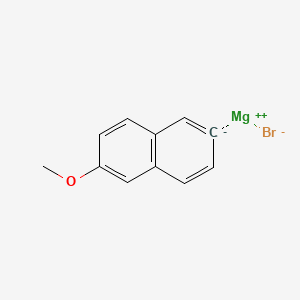

6-Methoxy-2-naphthylmagnesium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methoxy-2-naphthylmagnesium bromide is an organometallic compound commonly used in organic synthesis as a Grignard reagent. It has the molecular formula C11H9BrMgO and a molecular weight of 261.40 g/mol . This compound is particularly valuable in the field of synthetic chemistry due to its reactivity and versatility.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-2-naphthylmagnesium bromide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: It can be used to modify biological molecules for research purposes.

Medicine: It is involved in the synthesis of potential drug candidates.

Industry: It is used in the production of fine chemicals and specialty materials

Safety and Hazards

Vorbereitungsmethoden

6-Methoxy-2-naphthylmagnesium bromide can be synthesized by reacting 6-methoxy-2-naphthol with magnesium and a brominating agent such as cuprous bromide under suitable reaction conditions . This reaction typically requires an inert atmosphere to prevent unwanted side reactions. The compound is often prepared as a 0.5 M solution in tetrahydrofuran (THF) to ensure stability and ease of handling .

Analyse Chemischer Reaktionen

As a Grignard reagent, 6-Methoxy-2-naphthylmagnesium bromide is highly reactive and participates in various types of chemical reactions:

Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can react with halides to form new carbon-carbon bonds.

Coupling Reactions: It can be used in cross-coupling reactions to form biaryl compounds.

Common reagents used in these reactions include carbonyl compounds, halides, and transition metal catalysts. The major products formed from these reactions are typically alcohols, ketones, and biaryl compounds .

Wirkmechanismus

The mechanism of action of 6-Methoxy-2-naphthylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. This nucleophilic carbon can attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The magnesium bromide moiety stabilizes the intermediate species formed during these reactions .

Vergleich Mit ähnlichen Verbindungen

6-Methoxy-2-naphthylmagnesium bromide can be compared with other Grignard reagents such as:

- 4-Methoxyphenylmagnesium bromide

- 1-Naphthylmagnesium bromide

- 2-Naphthylmagnesium bromide

- 3-Fluorophenylmagnesium bromide

What sets this compound apart is its unique methoxy group at the 6-position, which can influence the reactivity and selectivity of the compound in various synthetic applications .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 6-Methoxy-2-naphthylmagnesium bromide can be achieved through a Grignard reaction between 6-methoxy-2-naphthaldehyde and magnesium bromide.", "Starting Materials": [ "6-methoxy-2-naphthaldehyde", "magnesium bromide", "diethyl ether", "anhydrous tetrahydrofuran", "sodium sulfate" ], "Reaction": [ "Dissolve 6-methoxy-2-naphthaldehyde (1.0 g, 5.5 mmol) in anhydrous tetrahydrofuran (20 mL) under nitrogen atmosphere.", "Add magnesium turnings (0.22 g, 9.0 mmol) and a small crystal of iodine to the reaction mixture.", "Heat the reaction mixture under reflux for 2 hours.", "Cool the reaction mixture to room temperature and add a solution of magnesium bromide (1.5 g, 9.0 mmol) in anhydrous tetrahydrofuran (10 mL) dropwise over 30 minutes.", "Continue stirring the reaction mixture at room temperature for 2 hours.", "Add diethyl ether (50 mL) to the reaction mixture and filter the resulting mixture through a pad of sodium sulfate.", "Concentrate the filtrate under reduced pressure to obtain a yellow solid, which is 6-Methoxy-2-naphthylmagnesium bromide." ] } | |

CAS-Nummer |

38046-82-1 |

Molekularformel |

C11H9BrMgO |

Molekulargewicht |

261.40 g/mol |

IUPAC-Name |

magnesium;6-methoxy-2H-naphthalen-2-ide;bromide |

InChI |

InChI=1S/C11H9O.BrH.Mg/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h3-8H,1H3;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

DMMNAMUAQVNNBC-UHFFFAOYSA-M |

SMILES |

COC1=CC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-] |

Kanonische SMILES |

COC1=CC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)

![10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2375730.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)

![N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2375735.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2375744.png)

![1H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2375747.png)

![5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride](/img/structure/B2375749.png)